1-(3-Chlorophenyl)-1,2-dimethylguanidine

Descripción

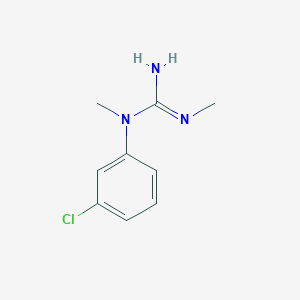

1-(3-Chlorophenyl)-1,2-dimethylguanidine is a substituted guanidine derivative characterized by a 3-chlorophenyl group and two methyl groups attached to the guanidine core. Guanidines are nitrogen-rich compounds known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes. The structural uniqueness of this compound lies in its meta-chlorinated aromatic ring and asymmetrical dimethyl substitution, which influence its physicochemical properties, reactivity, and biological interactions.

Propiedades

Fórmula molecular |

C9H12ClN3 |

|---|---|

Peso molecular |

197.66 g/mol |

Nombre IUPAC |

1-(3-chlorophenyl)-1,2-dimethylguanidine |

InChI |

InChI=1S/C9H12ClN3/c1-12-9(11)13(2)8-5-3-4-7(10)6-8/h3-6H,1-2H3,(H2,11,12) |

Clave InChI |

HYFCECMVLXFRFV-UHFFFAOYSA-N |

SMILES canónico |

CN=C(N)N(C)C1=CC(=CC=C1)Cl |

Sinónimos |

N',N'-dimethyl-N-(3-chlorophenyl)guanidine N,N-dimethyl-N-(3-chlorophenyl)guanidine N,N-dimethyl-N-(3-chlorophenyl)guanidine monopicrate N,N-dimethyl-N-3-chlorophenylguanidine N,N-dimethyl-N-m-chlorophenylguanidine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Differences

The following table summarizes key structural and functional differences between 1-(3-Chlorophenyl)-1,2-dimethylguanidine and related compounds:

Metabolic and Enzymatic Behavior

- Metabolic Stability: Unlike methylguanidine, which resists hydrolysis, dimethylguanidine is enzymatically cleaved into dimethylamine and urea .

- Detection Methods: Analogous to 1,3-diphenylguanidine, the target compound could be quantified in biological matrices (e.g., urine) using LC-MS/MS techniques, though its chloro-substituted aromatic ring may alter ionization efficiency compared to non-halogenated analogs .

Physicochemical Properties

- Solubility : The asymmetrical dimethyl substitution may reduce crystallinity compared to symmetrically substituted guanidines (e.g., 1,3-dimethylguanidine), though the chloro group could counteract this by introducing polarity.

Key Research Findings and Implications

- This suggests that this compound’s bulkier structure may further modulate its interaction with hydrolases.

- Environmental Persistence : Chlorinated guanidines, such as DPG, are resistant to degradation in disinfection processes . The target compound’s chloro-substituent may similarly confer environmental persistence, necessitating advanced remediation strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.